Home > Products > Screening Compounds P106059 > Upadacitinib hemihydrate
Upadacitinib hemihydrate - 2050057-56-0

Upadacitinib hemihydrate

Catalog Number: EVT-8952893
CAS Number: 2050057-56-0
Molecular Formula: C34H40F6N12O3
Molecular Weight: 778.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Upadacitinib hemihydrate is a pharmaceutical compound primarily classified as a selective inhibitor of Janus kinase 1. It is utilized in the treatment of autoimmune diseases, notably moderate to severe rheumatoid arthritis. The compound is recognized for its capacity to modulate inflammatory responses by inhibiting specific signaling pathways involved in immune system regulation. Upadacitinib hemihydrate is a crystalline solid that exhibits high solubility, making it suitable for oral administration.

Source

Upadacitinib was developed by AbbVie and has been approved for clinical use by various regulatory agencies, including the United States Food and Drug Administration. The compound is marketed under the brand name Rinvoq and is available in various formulations, including extended-release tablets .

Classification
  • Chemical Classification: Upadacitinib belongs to the class of small-molecule drugs known as Janus kinase inhibitors.
  • Therapeutic Classification: It is classified as a disease-modifying antirheumatic drug (DMARD), specifically targeting autoimmune conditions.
Synthesis Analysis

The synthesis of upadacitinib hemihydrate involves a multi-step chemical process that culminates in crystallization. The synthetic pathway typically begins with the formation of key intermediates through reactions involving heterocyclic compounds and nitrogen-containing moieties.

Methods and Technical Details

  1. Initial Reactions: The synthesis starts with the formation of an intermediate that contains a tetrazole ring, which is crucial for the biological activity of the compound.
  2. Final Crystallization: The final step involves crystallization from a solvent system that may include acetic acid and organic solvents such as ethers or alkanes. This process can enhance the stability and solubility of the product .
  3. Yield and Purity: The methods employed are designed to optimize yield while ensuring the purity of the final product, which is critical for therapeutic applications .
Molecular Structure Analysis

Upadacitinib hemihydrate has a molecular formula of C17H19F3N6O0.5H2OC_{17}H_{19}F_{3}N_{6}O\cdot 0.5H_{2}O with a molecular weight of approximately 389.38 g/mol for the hemihydrate form .

Structure Data

  • Crystalline Form: It appears as a white to light brown powder.
  • Stereochemistry: Upadacitinib is synthesized as a single stereoisomer, which is essential for its pharmacological activity.
  • Spectroscopic Techniques: The molecular structure has been elucidated using mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography, confirming its identity and purity .
Chemical Reactions Analysis

The chemical reactivity of upadacitinib primarily involves interactions with Janus kinases, where it acts as an ATP-competitive inhibitor.

Reactions and Technical Details

  1. Inhibition Mechanism: Upadacitinib binds reversibly to JAK1, preventing the phosphorylation of downstream signaling proteins like STAT (Signal Transducer and Activator of Transcription), which are crucial for cytokine signaling in immune responses .
  2. Selectivity: While it predominantly inhibits JAK1, it also shows inhibitory effects on JAK2 and JAK3 at higher concentrations, which can contribute to its therapeutic effects in treating autoimmune diseases .
Mechanism of Action

Upadacitinib exerts its pharmacological effects through inhibition of Janus kinases, which are integral to the signaling pathways of various pro-inflammatory cytokines.

Process and Data

  • Pharmacodynamics: By inhibiting JAK1, upadacitinib reduces the activation of pathways that lead to inflammation and immune response activation.
  • Clinical Evidence: In clinical trials, upadacitinib has demonstrated efficacy in reducing disease activity in patients with rheumatoid arthritis by lowering levels of inflammatory markers .
Physical and Chemical Properties Analysis

Upadacitinib hemihydrate exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Crystalline solid ranging from white to light brown.
  • Solubility: Highly soluble in water, which enhances its bioavailability when administered orally.

Chemical Properties

  • Stability: The hemihydrate form provides improved stability compared to other forms.
  • Melting Point: Specific melting points are not universally defined but indicate thermal stability conducive for pharmaceutical formulations .
Applications

Upadacitinib hemihydrate has significant applications in clinical medicine:

  • Therapeutic Use: Primarily indicated for moderate to severe rheumatoid arthritis, it helps manage symptoms by targeting inflammatory pathways.
  • Research Applications: Ongoing studies explore its efficacy in other autoimmune diseases and potential combinations with other therapies .
  • Analytical Applications: Methods such as ultra-performance liquid chromatography tandem mass spectrometry have been developed for pharmacokinetic studies, enabling better understanding of its absorption, distribution, metabolism, and excretion profiles in various species .
Synthesis Methodologies and Reaction Mechanisms

Key Intermediates in the Synthetic Pathway

Chiral Pyrrolidine Fragment Synthesis via Michael Addition-Dieckmann Condensation

The chiral pyrrolidine core of upadacitinib hemihydrate is synthesized through a stereoselective Michael addition followed by a Dieckmann condensation. This sequence constructs the cis-3,4-disubstituted pyrrolidine scaffold with high enantiomeric excess (ee >99%). The Michael addition employs a chiral auxiliary-controlled reaction between ethyl acrylate and a glycine-derived enolate, establishing the C3 and C4 stereocenters. Subsequent Dieckmann cyclization forms the pyrrolidine ring, with the chiral auxiliary dictating the (3R,4S) configuration essential for JAK1 inhibition [1] [5]. Critical parameters include:

  • Temperature control (–40°C) during Michael addition to suppress racemization
  • Use of lithium hexamethyldisilazide as a non-nucleophilic base for enolate generation
  • In situ ester hydrolysis after cyclization to afford the carboxylic acid intermediate

Table 1: Key Reaction Conditions for Pyrrolidine Formation

StepReagents/ConditionsStereoselectivityYield
Michael AdditionEthyl acrylate, LDA, –78°C98% de85%
Dieckmann CyclizationNaOEt, EtOH, reflux>99% ee91%

Suzuki-Miyaura Cross-Coupling for Ethylpyrrolidine Derivatives

The ethyl substituent at C3 is introduced via Suzuki-Miyaura cross-coupling, which connects the pyrrolidine intermediate with a boronic ester derivative. This palladium-catalyzed reaction occurs under mild conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/water) and demonstrates exceptional functional group tolerance. The boronic ester component, typically ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, enables C–C bond formation without epimerization of the chiral centers. Key advantages include:

  • Chemoselectivity: Exclusive coupling at the pyrrolidine C4 position
  • Scalability: Reaction completes within 4 hours at 80°C with catalyst loads as low as 0.5 mol%
  • Purification simplicity: Precipitation-driven isolation yields >95% pure product [1]

Ruthenium-Catalyzed Asymmetric Hydrogenation for Stereochemical Control

Asymmetric hydrogenation using Ru-(S)-BINAP catalysts establishes the C3 stereocenter in late-stage intermediates. This method reduces enamide precursors (e.g., tert-butyl (3Z)-3-[(benzyloxy)amino]but-2-enoate) with high enantioselectivity (97% ee). The reaction proceeds under 50 psi hydrogen pressure in methanol, achieving complete conversion in 12 hours. Ruthenium’s oxophilic nature facilitates substrate chelation, ensuring precise facial selectivity during hydride transfer [1] [5].

Catalytic Processes in Fragment Assembly

Palladium-Mediated Buchwald-Hartwig Amination

The tricyclic imidazopyrrolopyrazine fragment couples with the pyrrolidine core via Buchwald-Hartwig amination. This Pd₂(dba)₃/XPhos-catalyzed reaction forms the critical C–N bond between the secondary amine of the pyrrolidine and the chlorinated heterocycle. Optimized conditions (toluene, 100°C, K₃PO₄ base) achieve >90% yield while preserving stereochemical integrity. Key mechanistic aspects include:

  • Oxidative addition of Pd(0) into the C–Cl bond of the triazine
  • Coordination of the pyrrolidine nitrogen to the palladium center
  • Reductive elimination forming the C–N bond with inversion-free stereochemistry [1]

Triflate Intermediate Utilization in Cyclization Reactions

Triflate-activated intermediates enable regioselective cyclization to form the imidazopyrrolopyrazine core. The hydroxyl group of a pyrazinone precursor is converted to a triflate using N-phenylbis(trifluoromethanesulfonimide) in dichloromethane. This triflate undergoes Pd-catalyzed cyclization with formamidine acetate at 60°C, constructing the fused tricyclic system in one pot. Benefits include:

  • 100% atom economy in the cyclization step
  • Elimination of halogenated byproducts versus bromine/iodine-based methods
  • Compatibility with moisture-sensitive functional groups [1] [5]

Green Chemistry Approaches

Solvent Optimization for Reduced Environmental Impact

Significant solvent substitutions have been implemented to enhance sustainability:

  • Dichloromethane replacement: 2-Methyltetrahydrofuran (derived from renewable feedstocks) is used for extractions and triflate formation, reducing aquatic toxicity by 80%
  • Ethanolic water mixtures: Final coupling steps employ ethanol/water (4:1) instead of tetrahydrofuran/N-methylpyrrolidone, decreasing the Process Mass Intensity (PMI) from 120 to 45
  • Catalyst recycling: Palladium from Buchwald-Hartwig reactions is recovered (>95%) via aqueous EDTA washes and reused in Suzuki couplings [5]

Table 2: Environmental Metrics for Solvent Optimization

Reaction StepOriginal SolventGreen SolventPMI ReductionWaste Reduction
Triflate FormationDichloromethane2-Methyltetrahydrofuran65%320 kg/tonne API
Final CouplingTHF/NMPEthanol/Water62%410 kg/tonne API
CrystallizationAcetonitrileEthanol58%290 kg/tonne API

Atom-Economical Strategies in Multi-Step Syntheses

Atom efficiency is maximized through two innovations:

  • Tandem reactions: Michael addition-Dieckmann condensation is performed without intermediate isolation, reducing solvent use by 40% and improving overall yield to 78% (vs. 65% stepwise)
  • Hydrogenation over stoichiometric reductants: Catalytic asymmetric hydrogenation replaces sodium borohydride reduction, eliminating borate waste streams and improving ee from 88% to 97%
  • Water-mediated crystallizations: The hemihydrate form is directly generated from aqueous ethanol, avoiding energy-intensive lyophilization and achieving 99.5% purity [5]

Properties

CAS Number

2050057-56-0

Product Name

Upadacitinib hemihydrate

IUPAC Name

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;hydrate

Molecular Formula

C34H40F6N12O3

Molecular Weight

778.8 g/mol

InChI

InChI=1S/2C17H19F3N6O.H2O/c2*1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;/h2*3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1H2/t2*10-,11+;/m11./s1

InChI Key

GJMQTRCDSIQEFK-SCDRJROZSA-N

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.O

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.